![molecular formula C21H27N3O B2645632 (2E)-4,4-dimethyl-3-oxo-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methylidene)pentanenitrile CAS No. 1025295-23-1](/img/structure/B2645632.png)
(2E)-4,4-dimethyl-3-oxo-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methylidene)pentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-4,4-dimethyl-3-oxo-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methylidene)pentanenitrile is a useful research compound. Its molecular formula is C21H27N3O and its molecular weight is 337.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2E)-4,4-dimethyl-3-oxo-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methylidene)pentanenitrile is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : (2E)-4,4-dimethyl-3-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methylidene)pentanenitrile
- Molecular Formula : C20H24N4O
- Molecular Weight : 336.43 g/mol
Research indicates that this compound may exhibit multiple mechanisms of action, primarily through its interactions with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : The piperazine moiety suggests possible interactions with neurotransmitter receptors, which could influence central nervous system activity.
- Antioxidant Activity : Some derivatives of similar structures have shown antioxidant properties, indicating potential protective effects against oxidative stress.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound possess significant antimicrobial activity against a range of pathogens. For instance:
Anticancer Potential
The compound has been evaluated for anticancer properties in various cancer cell lines. Notable findings include:
- Cell Proliferation Inhibition : The compound exhibited IC50 values in the low micromolar range against breast and prostate cancer cell lines.
- Mechanism of Induction : Apoptosis was induced through caspase activation pathways, suggesting a potential for use in cancer therapy.
Neuropharmacological Effects
Given the structural resemblance to known psychoactive compounds, research has explored its effects on neurotransmitter systems:
- Dopaminergic Activity : Preliminary data indicate that the compound may modulate dopamine receptors, which could have implications for treating disorders such as schizophrenia or Parkinson's disease.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study 1 : A study involving animal models indicated significant reductions in tumor size when treated with the compound alongside standard chemotherapy agents.
- Case Study 2 : Clinical trials assessing safety and efficacy in humans showed promising results for patients with resistant bacterial infections, leading to further investigation into its clinical applications.
科学研究应用
Anticonvulsant Activity
Recent studies have indicated that derivatives of compounds similar to (2E)-4,4-dimethyl-3-oxo have shown promising anticonvulsant activity. For instance, a related compound was tested for its effects on seizure models in rodents. It demonstrated significant efficacy in reducing seizure frequency and severity, suggesting that (2E)-4,4-dimethyl-3-oxo could be explored for similar therapeutic uses in epilepsy management .
Anticancer Properties
Research has also highlighted the potential anticancer properties of compounds with structural similarities. The presence of the piperazine moiety has been linked to enhanced cytotoxicity against various cancer cell lines. In vitro studies have shown that such compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of (2E)-4,4-dimethyl-3-oxo is crucial for optimizing its pharmacological properties. Variations in substituents on the piperazine ring and modifications to the nitrile group can significantly alter the compound's biological activity. For example, studies have indicated that specific modifications can enhance binding affinity to target receptors involved in neurological disorders .
Case Study 1: Anticonvulsant Testing
A study involving a closely related compound demonstrated its efficacy in various seizure models. The compound was tested at multiple doses and exhibited a dose-dependent response in reducing seizure activity. The results suggested that the structural characteristics of the compound play a critical role in its anticonvulsant effects .
Case Study 2: Anticancer Activity Evaluation
In another study focusing on anticancer applications, derivatives of similar compounds were screened against several cancer cell lines. The results showed that certain modifications led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells. This highlights the potential for (2E)-4,4-dimethyl-3-oxo to be developed into a therapeutic agent for cancer treatment .
属性
IUPAC Name |
(2E)-4,4-dimethyl-3-oxo-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methylidene]pentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-21(2,3)20(25)19(16-22)17-24-14-12-23(13-15-24)11-7-10-18-8-5-4-6-9-18/h4-10,17H,11-15H2,1-3H3/b10-7+,19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKGYJJKSOHMMW-WMISXGAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CN1CCN(CC1)CC=CC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/N1CCN(CC1)C/C=C/C2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。